molecular formula C26H25BrN2O4 B11973876 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303086-93-3

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11973876
CAS No.: 303086-93-3
M. Wt: 509.4 g/mol
InChI Key: RTNSZLNWCBZHPY-OGLMXYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate lies in its specific structural features, such as the presence of the butylphenoxy and bromobenzoate moieties, which confer distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

303086-93-3

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C26H25BrN2O4/c1-2-3-5-19-8-12-23(13-9-19)32-18-25(30)29-28-17-20-10-14-24(15-11-20)33-26(31)21-6-4-7-22(27)16-21/h4,6-17H,2-3,5,18H2,1H3,(H,29,30)/b28-17+

InChI Key

RTNSZLNWCBZHPY-OGLMXYFKSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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